tert-Buty-P4

Catalog No.
S1492343
CAS No.
111324-04-0
M.F
C22H63N13P4
M. Wt
633.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Buty-P4

CAS Number

111324-04-0

Product Name

tert-Buty-P4

IUPAC Name

N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C22H63N13P4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3

InChI Key

NSRBCQCXZAYQHF-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

Application in Microelectronics Industry

Field: Microelectronics Industry

Application Summary: Tert-butyl is used in the design of high-performance polyimide (PI) films, which are of great significance in the microelectronics industry .

Methods of Application: A series of novel tert-butyl PI films (denoted as PI-1, PI-2, PI-3, and PI-4) are constructed based on a low-temperature polymerization strategy .

Results or Outcomes: Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . The optimized PI-4 exhibits an excellent comprehensive performance with a high wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .

Application in Biological Research

Field: Biological Research

Application Summary: Tert-butyl calix4arene tethered benzotriazolyl dendrimers have been synthesized and evaluated for their therapeutic potential both in vitro and in vivo .

Methods of Application: CuAAC click inspired p-tert-butylcalix4arene tethered benzotriazolyl dendrimers were devised .

Results or Outcomes: Among all the benzotriazolyl dendrimers developed, compound 7 was identified as the effective one which provided potential anti-bacterial and anti-biofilm activities against drug-resistant and slime producing organisms without imparting cytotoxicity to the eukaryotic systems .

  • Origin and Significance: P4-t-Bu belongs to the class of neutral, peralkylated sterically hindered polyaminophosphazenes. These compounds are unique for being extremely strong bases yet very weak nucleophiles []. This unusual combination of properties makes them valuable research tools in organic synthesis and coordination chemistry [].

Molecular Structure Analysis

  • Key Features: The structure of P4-t-Bu consists of a central ring formed by four alternating phosphorus and nitrogen atoms. Each nitrogen atom is bonded to two methyl groups, and one nitrogen is linked to a bulky tert-butyl group (represented by (CH₃)₃C-). This bulky group creates steric hindrance, meaning it hinders the approach of other molecules to the reactive sites [].

Chemical Reactions Analysis

  • Synthesis: P4-t-Bu can be readily synthesized by the reaction of hexachlorocyclotriphosphazene (P3N6Cl6) with tert-butylamine ((CH₃)₃C-NH₂) [].
P3N6Cl6 + 6(CH₃)₃C-NH₂ → P₄-t-Bu + 6NH₄Cl

Physical and Chemical Properties

  • Melting Point: P4-t-Bu is a thermally stable solid with a melting point exceeding 120°C [].
  • Stability: It exhibits good stability towards dry oxygen and bases up to 120°C []. However, it is highly hygroscopic (absorbs moisture readily) and reacts with water and protic impurities [].
  • Solubility: P4-t-Bu is both hydrophilic (water-loving) and lipophilic (fat-loving) []. This makes it soluble in a variety of organic solvents and allows for easy recovery from reaction mixtures by forming the insoluble tetrafluoroborate salt [].

P4-t-Bu's primary function is not related to a specific biological mechanism. Instead, its value lies in its ability to act as a strong base that doesn't readily participate in other reactions due to steric hindrance. This allows it to deprotonate (remove a proton) from weakly acidic substrates without forming undesired side products [].

  • Safety Concerns: While detailed data on its toxicity is not readily available, P4-t-Bu should be handled with care as it is likely to react with water and moisture, releasing potentially harmful byproducts. As a general precaution for handling strong bases, it is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound.

XLogP3

3.7

UNII

114S812CQB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Tert-buty-P4

Dates

Modify: 2023-08-15

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